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Compound Name: 3,4-Difluorophenylacetic acid

Cat. No.: B1199359

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-
Difluorophenylacetic acid (CAS No. 658-93-5), a valuable building block in pharmaceutical
and materials science research. This document is intended for researchers, scientists, and
drug development professionals, offering a consolidated resource of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

3,4-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of two
fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity,
and metabolic stability, making it an attractive synthon in the development of novel bioactive
molecules and advanced materials. Accurate and detailed spectroscopic data are crucial for
the unambiguous identification and characterization of this compound and its derivatives. This
guide presents a summary of its key spectral features.

Spectroscopic Data

The following sections provide a detailed summary of the available spectroscopic data for 3,4-
Difluorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the predicted *H and 3C NMR spectral data for 3,4-

Difluorophenylacetic acid.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift o Coupling Constant .
Multiplicity Assignment

(ppm) (3, Hz)

~10-12 Singlet (broad) - COOH

~7.0-7.3 Multiplet - Aromatic CH

~3.6 Singlet - CH2

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual
experimental values may vary depending on the solvent and other experimental conditions.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment
~176 C=0

~150 (d, J = 245 Hz) C-F

~149 (d, J = 245 Hz) C-F

~133 (dd) Aromatic C
~124 (dd) Aromatic CH
~117 (d) Aromatic CH
~116 (d) Aromatic CH
~40 CH:2

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd’
denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine

atoms. Actual experimental values may vary.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 3,4-Difluorophenylacetic acid are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1500, ~1450 Medium-Strong C=C stretch (Aromatic ring)
~1200-1300 Strong C-O stretch

~1100-1200 Strong C-F stretch

~900-675 Medium-Strong C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4. Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
172 Moderate [M]* (Molecular lon)
127 High [M - COOH]*
99 Moderate [M - COOH - C2Hz]*

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 3,4-Difluorophenylacetic acid (5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs or DMSO-ds, 0.5-0.7 mL) and transferred to an NMR tube. *H and 13C NMR
spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500
MHz for *H). Chemical shifts are reported in parts per million (ppm) relative to an internal
standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

An ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrum can be
obtained by placing a small amount of the solid 3,4-Difluorophenylacetic acid directly onto
the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the
sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is
typically recorded over the range of 4000-400 cm~—1.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization
(El) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into
the mass spectrometer, where it is vaporized and bombarded with a high-energy electron
beam. The resulting charged fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 3,4-Difluorophenylacetic acid.
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A general workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data for 3,4-
Difluorophenylacetic acid. The presented NMR, IR, and MS information serves as a critical
reference for researchers working with this compound, facilitating its identification, quality
control, and further application in scientific research and development.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluorophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1199359#3-4-difluorophenylacetic-acid-
spectroscopic-data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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